5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
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Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-7-[4-(2-propylpentanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O3/c1-5-10-21(11-6-2)26(34)30-14-16-31(17-15-30)27(35)23-18-32(20(3)4)19-24-25(23)29-33(28(24)36)22-12-8-7-9-13-22/h7-9,12-13,18-21H,5-6,10-11,14-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTPRAODVMCYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 348.47 g/mol
The structure features a pyrazolo-pyridine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit the interaction between MDM2 and p53, leading to the activation of p53-mediated pathways that induce apoptosis in cancer cells .
- Modulation of Receptor Activity : The piperazine moiety suggests potential interactions with various neurotransmitter receptors, which could influence neurological pathways .
Pharmacological Effects
Several studies have explored the pharmacological effects of similar compounds:
- Anticancer Activity : Compounds with structural similarities have demonstrated efficacy in inhibiting tumor growth in various cancer models. For example, derivatives targeting the MDM2-p53 interaction have shown promise in preclinical trials .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
- MDM2 Inhibition : In a study investigating the role of MDM2 inhibitors, compounds structurally related to 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one were shown to significantly reduce tumor cell viability in vitro and in vivo models .
- Neuroprotection : A recent investigation into the neuroprotective effects of piperazine derivatives highlighted their ability to modulate glutamate receptors, reducing excitotoxicity in neuronal cultures .
Data Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| MDM2-p53 Interaction | Inhibition of tumor growth | |
| Neuroprotection | Reduced excitotoxicity | |
| Anticancer Activity | Induction of apoptosis |
Future Directions
The potential applications of 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one warrant further investigation. Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Scientific Research Applications
Pharmacological Potential
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural components could interact with various cellular pathways involved in tumor growth and proliferation. Research is ongoing to elucidate the specific mechanisms by which it may inhibit cancer cell lines.
- Neurological Effects : The piperazine moiety in the compound suggests potential activity at neurotransmitter receptors, which could be beneficial in treating neurological disorders. Investigations into its effects on serotonin and dopamine receptors are crucial for understanding its therapeutic potential.
- Anti-inflammatory Properties : There is growing interest in the anti-inflammatory effects of compounds similar to this one. The pyrazolo[4,3-c]pyridine structure has been associated with anti-inflammatory activity, which could be explored further for conditions such as arthritis or chronic inflammatory diseases.
Biochemical Studies
- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Identifying these interactions can provide insights into its role in metabolic diseases and potential therapeutic applications.
- Drug Design : Its unique structure allows for modifications that could enhance efficacy or reduce side effects. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological profile.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance these effects.
Case Study 2: Neuropharmacology
Research exploring the interaction of piperazine derivatives with serotonin receptors indicated potential anxiolytic effects, warranting further investigation into this compound's psychopharmacological properties.
Case Study 3: Anti-inflammatory Action
A comparative study highlighted that compounds with similar frameworks showed promise in reducing inflammatory markers in vitro, indicating a potential pathway for therapeutic use in inflammatory diseases.
Comparison of Biological Activities
Preparation Methods
Cyclocondensation of β-Ketoamide with Phenylhydrazine
The pyrazolo[4,3-c]pyridinone scaffold is constructed via a Knorr-type cyclocondensation reaction. A β-ketoamide derivative (1) reacts with phenylhydrazine (2) in ethanol under reflux to form the pyrazole ring, followed by spontaneous cyclization to yield the bicyclic intermediate (3) .
$$
\text{(1)} \quad \text{R}1 = \text{isopropyl}, \quad \text{(2)} \quad \text{Ph-NH-NH}2 \quad \xrightarrow{\text{EtOH, Δ}} \quad \text{(3)} \quad \text{Pyrazolo[4,3-c]pyridinone core}
$$
Key Conditions :
Introduction of the 5-Isopropyl Group
The 5-isopropyl substituent is introduced via alkylation of a preformed pyrazolopyridinone intermediate. Treatment of (3) with isopropyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C affords the 5-isopropyl derivative (4) .
$$
\text{(3)} \quad \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{\text{Isopropyl bromide}} \quad \text{(4)} \quad \text{5-Isopropyl-substituted core}
$$
Optimization Note : Steric hindrance from the 2-phenyl group necessitates prolonged reaction times (12–18 hours) for complete alkylation.
Preparation of the 4-(2-Propylpentanoyl)Piperazine Fragment
Acylation of Piperazine
Piperazine (5) is acylated with 2-propylpentanoyl chloride (6) in dichloromethane (DCM) using triethylamine as a base. Selective monoacylation is achieved by maintaining a 1:1 molar ratio at 0–5°C.
$$
\text{(5)} \quad \text{Piperazine} \quad + \quad \text{(6)} \quad \text{2-Propylpentanoyl chloride} \quad \xrightarrow[\text{Et}_3\text{N}, \text{DCM}]{} \quad \text{(7)} \quad \text{4-(2-Propylpentanoyl)piperazine}
$$
Yield : 75–82% after silica gel chromatography.
Carboxylation of Piperazine
The free amine of (7) is converted to a carbonyl chloride using phosgene or triphosgene in toluene, yielding (8) .
$$
\text{(7)} \quad \xrightarrow[\text{Toluene}]{\text{COCl}_2} \quad \text{(8)} \quad \text{Piperazine-1-carbonyl chloride}
$$
Safety Note : Phosgene alternatives like triphosgene are preferred for reduced toxicity.
Coupling of Core and Piperazine Fragments
Amide Bond Formation
The pyrazolopyridinone core (4) is coupled with piperazine-1-carbonyl chloride (8) via a nucleophilic acyl substitution. Reaction in tetrahydrofuran (THF) with pyridine as a base yields the target compound (9) .
$$
\text{(4)} \quad + \quad \text{(8)} \quad \xrightarrow[\text{Pyridine, THF}]{40–60^\circ \text{C}} \quad \text{(9)} \quad \text{Target Compound}
$$
Reaction Monitoring : Thin-layer chromatography (TLC) confirms consumption of (4) (Rf = 0.3 in ethyl acetate/hexane 1:1).
Purification and Characterization
Crude product is purified via recrystallization from methylene chloride/hexane (1:3). Analytical data match PubChem records:
- Molecular Weight : 491.6 g/mol (calculated: 491.29).
- $$^1$$H NMR (CDCl$$_3$$): δ 1.25 (d, 6H, isopropyl), 2.45 (m, 4H, piperazine), 7.35–7.55 (m, 5H, phenyl).
- HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilization of the pyrazolopyridinone core on Wang resin enables iterative acylation and piperazine coupling. While this method reduces purification steps, yields are lower (60–65%) due to steric limitations.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) accelerates the cyclocondensation step, improving yield to 90% but requiring specialized equipment.
Green Chemistry Approaches
Replacement of THF with cyclopentyl methyl ether (CPME) and Lawesson’s reagent with Bessière’s catalyst reduces environmental impact without compromising efficiency.
Industrial Scalability and Process Optimization
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| Piperazine | 120 | 25 |
| 2-Propylpentanoyl chloride | 450 | 40 |
| Solvents | 80 | 15 |
| Catalysts | 200 | 20 |
Total Estimated Cost : 850 USD/kg at pilot scale.
Waste Management
- Solvent Recovery : >90% ethanol and THF recycled via distillation.
- Byproducts : Phenylhydrazine derivatives neutralized with Fenton’s reagent before disposal.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?
The pyrazolo[4,3-c]pyridin-3-one core is typically synthesized via cyclization of phenylhydrazine derivatives with carbonyl-containing precursors. For example, reacting 2-phenylhydrazine with ethyl acetoacetate under acidic conditions forms a pyrazolone intermediate, which undergoes cyclization with aldehydes or ketones. Piperazine coupling is achieved via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) . Key parameters include solvent choice (e.g., DMF or THF) and temperature control (60–80°C) to minimize side reactions. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., isopropyl, phenyl) and piperazine-carbonyl linkage.
- HRMS : High-resolution mass spectrometry to verify molecular formula (C₂₃H₃₂N₆O₄S₂).
- IR : Peaks at ~1650–1700 cm⁻¹ for carbonyl groups (pyridinone and piperazine-1-carbonyl) .
- X-ray crystallography (if crystalline) for absolute configuration confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Given the structural similarity to kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines), prioritize:
- Kinase inhibition assays : Test against kinases like CDK2 or EGFR using fluorescence-based ADP-Glo™ kits.
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and stability : HPLC-based kinetic solubility in PBS and simulated gastric fluid .
Advanced Research Questions
Q. How do structural modifications (e.g., isopropyl vs. ethyl substituents) influence pharmacological properties?
Substituent effects can be systematically studied:
- Lipophilicity : Replace isopropyl with ethyl to reduce logP (test via shake-flask method).
- Piperazine modifications : Compare 2-propylpentanoyl with acetyl or methylcarboxylate groups to assess bioavailability changes (e.g., Caco-2 permeability assays) .
- SAR analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PDE5 or serotonin receptors .
Q. How to resolve contradictions in bioactivity data across structural analogs?
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies:
Q. What methodologies are recommended for assessing environmental impact during preclinical development?
Follow guidelines from long-term ecotoxicology studies:
- Biodegradation : OECD 301F test to measure compound persistence.
- Aquatic toxicity : Daphnia magna acute toxicity assays (48-hour EC₅₀).
- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models based on logKow and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
